9-Methoxy-9-oxonon-2-enoic acid
Overview
Description
9-Methoxy-9-oxonon-2-enoic acid is a chemical compound with diverse applications in scientific research. This compound’s versatility allows it to be employed in various fields, such as pharmaceutical development, organic synthesis, and material science. Its unique properties make it an intriguing subject for further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-9-oxonon-2-enoic acid typically involves the esterification of 2-nonenedioic acid with methanol under acidic conditions. The reaction is carried out by refluxing the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, optimizing the yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-9-oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methoxy-9-oxonon-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxy-9-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and human papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells . This process involves the downregulation of CDK1 expression and the activation of apoptotic pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
(E)-9-methoxy-9-oxonon-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h5,7H,2-4,6,8H2,1H3,(H,11,12)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVXBYRQNDTLFN-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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